Validated Akt1 Translocation Inhibition at Defined Concentration vs. Kinase-Domain Binding Analogs
2,3-Diphenylquinoxaline-6-carboxylic acid specifically inhibits Akt1 translocation by targeting the pleckstrin homology (PH) domain, preventing membrane recruitment at a defined concentration of 12.5 µM [1]. In contrast, a structurally similar compound in the same study inhibited kinase activity in vitro with an EC50 value of 12 µM by binding to the kinase domain [1]. This mechanistic divergence is critical for researchers studying PH domain-dependent Akt activation versus direct kinase domain inhibition.
| Evidence Dimension | Akt1 pathway intervention (translocation vs. kinase activity) |
|---|---|
| Target Compound Data | 12.5 µM (prevents Akt1 translocation; interferes with PH domain) |
| Comparator Or Baseline | Structurally similar compound (EC50 = 12 µM; inhibits kinase activity; binds to kinase domain) |
| Quantified Difference | Comparable potency (12.5 µM vs 12 µM) but distinct mechanism (PH domain vs. kinase domain interaction) |
| Conditions | Cellular Akt1 translocation assay; in vitro kinase activity assay [1] |
Why This Matters
This establishes the compound as a tool for dissecting PH domain-mediated Akt activation, offering a mechanistic alternative to ATP-competitive or allosteric kinase inhibitors.
- [1] Bertin Bioreagent. (2025). CAY10567 - Antivirals - CAT N°: 10010233. Product Datasheet. Retrieved from https://www.bertin-bioreagent.com/cay10567/ View Source
